Echinulina

Descripción general

Descripción

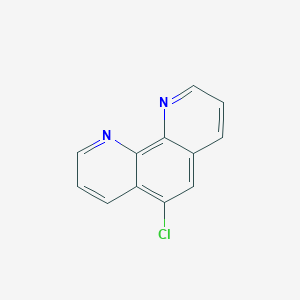

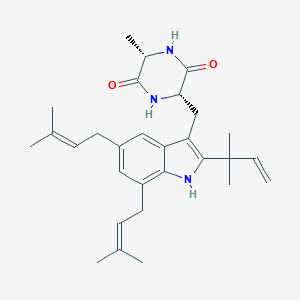

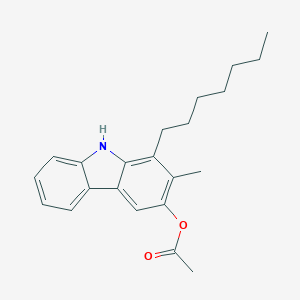

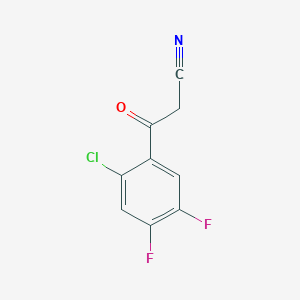

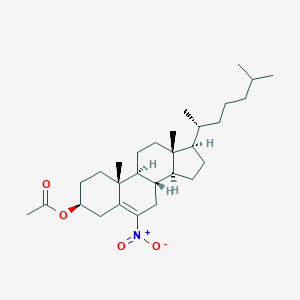

La echinulina es un alcaloide dipéptido cíclico que se aisló por primera vez de los mohos de Aspergillus echinulatus en 1943 . Se caracteriza por una porción de indol triprenilado y se ha encontrado en varios hongos, incluidos los de los géneros Aspergillus y Eurotium . La this compound exhibe una gama de actividades biológicas, lo que la convierte en un compuesto de interés en varios campos científicos .

Aplicaciones Científicas De Investigación

La echinulina y sus derivados se han estudiado por sus diversas actividades biológicas:

Antioxidante: Los compuestos relacionados con la this compound exhiben una actividad antioxidante significativa.

Antimicrobiano: La this compound ha demostrado propiedades antibacterianas y antifúngicas.

Neuroprotector: La neothis compound A, un derivado de la this compound, ha demostrado efectos neuroprotectores en modelos de enfermedad de Parkinson.

Antiinflamatorio: La this compound puede suprimir la producción de mediadores proinflamatorios y citocinas.

Mecanismo De Acción

La echinulina ejerce sus efectos principalmente a través de la activación de la vía del factor nuclear kappa B . Esta vía participa en la regulación de las respuestas inmunitarias, y la activación de esta vía por la this compound conduce a la modulación de varias funciones inmunitarias . Además, se ha demostrado que la this compound inhibe la producción de óxido nítrico y prostaglandina E2, lo que contribuye aún más a sus efectos antiinflamatorios .

Análisis Bioquímico

Biochemical Properties

Echinulin contributes to the activation of T cell subsets, leading to the activation of the NF-κB pathway . This suggests that Echinulin interacts with T cells and the NF-κB pathway in its biochemical reactions. The nature of these interactions involves the modulation of T cell activity and the subsequent activation of the NF-κB pathway .

Cellular Effects

Echinulin has been found to exhibit neuroprotective activity in in vitro models of Parkinson’s disease . It protects neuronal cells against damage induced by paraquat and rotenone . This suggests that Echinulin influences cell function by protecting cells from damage and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Echinulin’s action involves its interaction with the NF-κB pathway . It contributes to the activation of T cell subsets, which leads to NF-κB activation . This suggests that Echinulin exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme activation and changes in gene expression.

Metabolic Pathways

Echinulin is a cyclic dipeptide formed through the condensation of two α-amino acids via non-ribosomal peptide synthetase (NRPS) This suggests that Echinulin is involved in the metabolic pathways related to the synthesis of cyclic dipeptides

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La echinulina se sintetiza a través de la acción de las preniltransferasas, específicamente EchPT1 y EchPT2, de Aspergillus ruber . Estas enzimas catalizan las prenilaciones consecutivas de la ciclo-l-triptófano-l-alanina, lo que lleva a la formación de this compound triprenilada como producto predominante . Las condiciones de reacción suelen implicar el uso de difosfato de dimetilalilo como donante de prenil .

Métodos de producción industrial

La producción industrial de this compound se puede lograr a través de sistemas de expresión heteróloga. Por ejemplo, el gen que codifica la sintetasa de péptidos no ribosómicos responsable de la producción de this compound se puede clonar y expresar en Aspergillus oryzae . Este método permite la producción eficiente de dipéptidos cíclicos relacionados con la this compound .

Análisis De Reacciones Químicas

Tipos de reacciones

La echinulina experimenta varias reacciones químicas, que incluyen:

Prenilación: La adición de grupos prenil al anillo de indol.

Oxidación: La introducción de grupos hidroxilo en la molécula.

Reactivos y condiciones comunes

Prenilación: El difosfato de dimetilalilo se usa comúnmente como donante de prenil.

Oxidación: Se pueden usar agentes oxidantes como el peróxido de hidrógeno para introducir grupos hidroxilo.

Principales productos formados

Prenilación: La this compound triprenilada es el producto principal.

Oxidación: Derivados hidroxilados de this compound.

Comparación Con Compuestos Similares

La echinulina es parte de una familia más grande de alcaloides de diketopiperazina de indol, que incluyen:

Neothis compound A: Exhibe actividades antioxidantes y neuroprotectoras similares.

Cryptothis compound B: Conocido por sus propiedades neuroprotectoras.

Variecolorin G: Otro compuesto relacionado con la this compound con actividad antioxidante.

En comparación con estos compuestos, la this compound es única debido a su estructura triprenilada específica, que contribuye a sus actividades biológicas distintas .

Propiedades

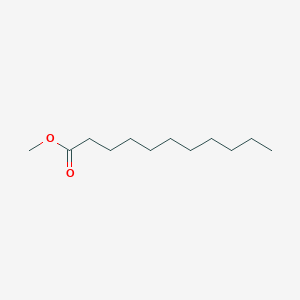

IUPAC Name |

(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-20(12-10-17(2)3)14-21(25(22)32-26)13-11-18(4)5/h9-11,14-15,19,24,32H,1,12-13,16H2,2-8H3,(H,30,34)(H,31,33)/t19-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKMWTRJIZQJMY-CYFREDJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859-87-6 | |

| Record name | Echinuline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ECHINULINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DP19VPN8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of echinulin?

A1: Echinulin possesses the molecular formula C29H39N3O2 and a molecular weight of 473.65 g/mol. []

Q2: What spectroscopic data is available for characterizing echinulin?

A2: Comprehensive 1H and 13C NMR spectral studies, including 1H-1H correlation, long-range 13C-1H correlation (HMBC and HMQC), and NOESY, have been employed to confirm the structure of echinulin and assign specific carbon and proton signals. Additionally, mass spectral analysis has been utilized for structural elucidation. []

Q3: How is echinulin biosynthesized?

A3: Echinulin biosynthesis involves a fascinating sequential prenylation cascade. The process begins with the prenylation of cyclo-L-alanyl-L-tryptophanyl. [] Two key enzymes, EchPT1 and EchPT2, govern this cascade in Aspergillus ruber. [, ] EchPT1 catalyzes the initial prenylation step, producing preechinulin. The remarkable EchPT2 then orchestrates the attachment of up to three dimethylallyl units to preechinulin and its dehydro forms, neoechinulins A and B. This results in the formation of a diverse array of at least 23 derivatives with varying prenylation patterns. []

Q4: What is the role of reverse prenylation in echinulin biosynthesis?

A4: Studies using labeled precursors have revealed that the aromatic isoprenylation at the 5- and 7-positions of the indole ring occurs with inversion of configuration at the allylic pyrophosphate, a characteristic of reverse prenylation. []

Q5: What is the significance of EchPT2 in echinulin biosynthesis?

A5: EchPT2 plays a unique role in generating structural diversity within the echinulin family. Its ability to catalyze consecutive prenylations on multiple substrates contributes to the wide array of echinulin derivatives observed. []

Q6: What biological activities have been reported for echinulin and its derivatives?

A6: Echinulin and its derivatives have demonstrated a range of biological activities, including:

- Antioxidant activity: Several echinulin derivatives, such as neoechinulin A, exhibit radical scavenging activity against DPPH radicals. [, , , ]

- Cytoprotective activity: Neoechinulin B has shown cytoprotective effects against rotenone-induced damage in a Parkinson's disease model. []

- Neuroprotective activity: (+)-Cryptoechinuline B, a specific enantiomer of cryptoechinuline B, displays neuroprotective properties in various in vitro Parkinson's disease models. []

- Immune modulation: Echinulin has been reported to activate T cells in humans, potentially through the NF-κB signaling pathway. []

- Antimycobacterial activity: Echinulin exhibited activity against Mycobacterium tuberculosis in vitro. []

Q7: Are there any potential applications of echinulin in drug discovery?

A7: The diverse biological activities of echinulin and its derivatives make them attractive candidates for drug discovery efforts. For instance, the neuroprotective effects of certain enantiomers like (+)-cryptoechinuline B warrant further investigation for potential therapeutic applications in neurodegenerative diseases like Parkinson's disease. []

Q8: Has echinulin shown potential as a SARS-CoV-2 Mpro inhibitor?

A8: Recent in vitro and in silico studies have identified neoechinulin A, an echinulin derivative, as a promising SARS-CoV-2 main protease (Mpro) inhibitor. It exhibited potent inhibitory activity against Mpro, comparable to the reference standard GC376. Molecular docking and molecular dynamics simulations provided insights into the potential binding mode and interactions of neoechinulin A with Mpro. []

Q9: What is known about the toxicity of echinulin?

A9: While echinulin exhibits various biological activities, it's crucial to acknowledge its potential toxicity. Studies have shown that echinulin can be toxic to rabbits. [, ] Additionally, mice exhibited aversion to water containing echinulin at certain concentrations. [] These findings underscore the need for careful assessment of the safety profile of echinulin and its derivatives before considering any potential therapeutic applications.

Q10: What analytical methods are employed to characterize and quantify echinulin?

A10: Various analytical techniques are used to study echinulin, including:* Chromatography: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for separation, identification, and quantification of echinulin and its derivatives in complex mixtures. [, , ] * Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, plays a crucial role in elucidating the structure and stereochemistry of echinulin and its derivatives. []* Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the identification and characterization of echinulin and its derivatives. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)